Methyl 2-fluorothiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluorothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUDUMFLSERKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-41-3 | |
| Record name | methyl 2-fluorothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Fluorothiophene 3 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Thiophene (B33073) Carboxylates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 2-fluorothiophene-3-carboxylate, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular structure.
High-Resolution 1H NMR Spectroscopy for Proton Environment Analysis
The 1H NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylate group, as well as the aromaticity of the thiophene ring. ubc.ca
The two protons on the thiophene ring (H-4 and H-5) are in different chemical environments and are expected to appear as doublets due to coupling to each other. The fluorine atom at position 2 will also introduce additional coupling to the nearby protons, particularly H-4. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
Predicted 1H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.1 - 7.4 | Doublet of doublets | J(H4-H5) ≈ 5-6 Hz, J(H4-F) ≈ 2-3 Hz |
| H-5 | 7.5 - 7.8 | Doublet | J(H5-H4) ≈ 5-6 Hz |
| -OCH3 | 3.8 - 4.0 | Singlet | N/A |
13C NMR Spectroscopy for Carbon Skeleton Elucidation
The 13C NMR spectrum will provide information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The chemical shifts are significantly affected by the electronegativity of the attached atoms (F, O, S) and the resonance effects within the thiophene ring. libretexts.org The carbon directly attached to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons will also exhibit smaller long-range couplings to fluorine.
Predicted 13C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (JCF, Hz) |
| C-2 | 155 - 160 | Doublet | ¹JCF ≈ 240-260 Hz |
| C-3 | 110 - 115 | Doublet | ²JCF ≈ 20-30 Hz |
| C-4 | 125 - 130 | Doublet | ³JCF ≈ 3-5 Hz |
| C-5 | 130 - 135 | Singlet or small doublet | ⁴JCF ≈ 0-2 Hz |
| C=O | 160 - 165 | Doublet | ³JCF ≈ 2-4 Hz |
| -OCH3 | 52 - 55 | Singlet | N/A |
19F NMR Spectroscopy for Fluorine Position and Environment
19F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the 19F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic thiophene ring. This signal will be split by coupling to the adjacent proton (H-4).
Predicted 19F NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm, relative to CFCl3) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -110 to -130 | Doublet | J(F-H4) ≈ 2-3 Hz |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment and Connectivity
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from 1H and 13C NMR spectra and for determining the connectivity of atoms within the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbons to which they are directly attached. epfl.ch It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2- and 3-bond) correlations between protons and carbons. youtube.com This would be particularly useful for assigning the quaternary carbons (C-2, C-3, and C=O). For example, the methyl protons would show a correlation to the carbonyl carbon. The H-4 proton would show correlations to C-2, C-3, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can provide information about the spatial proximity of atoms. For this molecule, a NOESY experiment could show a through-space correlation between the fluorine atom and the methyl protons of the ester group if they are close in space, which can help to determine the preferred conformation of the ester group relative to the thiophene ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study molecular dynamics. iosrjournals.org
The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the C=O stretching of the ester, C-F stretching, C-O stretching, and various vibrations of the thiophene ring.
Predicted Vibrational Frequencies for this compound:
| Functional Group/Vibration | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | 3100 - 3000 | Medium |
| C-H stretching (methyl) | 2990 - 2850 | 2990 - 2850 | Medium |
| C=O stretching (ester) | 1720 - 1740 | 1720 - 1740 | Strong |
| C=C stretching (thiophene ring) | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| C-O stretching (ester) | 1300 - 1100 | 1300 - 1100 | Strong |
| C-F stretching | 1150 - 1050 | 1150 - 1050 | Strong |
| C-S stretching (thiophene ring) | 850 - 600 | 850 - 600 | Medium-Weak |
Analysis of Carbonyl Stretching Vibrations in the Ester Group
The carbonyl (C=O) stretching vibration of the ester group is one of the most characteristic and intense absorption bands in the IR spectrum. pg.edu.plvscht.cz For this compound, this band is expected to appear in the range of 1720-1740 cm⁻¹. libretexts.org The exact position of this band is influenced by several factors:
Inductive Effect: The electron-withdrawing fluorine atom at the adjacent position (C-2) can cause a slight increase in the C=O bond order, leading to a higher stretching frequency compared to a non-fluorinated analogue.
Resonance Effect: The thiophene ring can participate in resonance with the carbonyl group. This delocalization of electrons can slightly decrease the double-bond character of the C=O bond, leading to a lower stretching frequency.
Conjugation: The carbonyl group is conjugated with the thiophene ring, which generally lowers the stretching frequency. vscht.cz
The interplay of these electronic effects will determine the final position of the carbonyl stretching band. A detailed analysis of this band, potentially in different solvents, could provide insights into the electronic nature of the substituted thiophene ring system.
Characterization of Thiophene Ring Vibrational Modes
The vibrational modes of the thiophene ring are fundamental to its characterization. In infrared (IR) and Raman spectroscopy, the stretching and bending vibrations of the C-C, C=C, C-S, and C-H bonds of the thiophene ring would produce a characteristic fingerprint. Typically, aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching modes are found in the 1600-1400 cm⁻¹ region. The specific frequencies and intensities of these modes would be influenced by the electronic effects of the fluorine and methyl carboxylate substituents.
Investigation of Carbon-Fluorine Stretching Vibrations
The carbon-fluorine (C-F) bond provides a strong, characteristic absorption band in the infrared spectrum. Generally, the C-F stretching vibration for aromatic fluorine compounds is found in the region of 1300-1100 cm⁻¹. The exact position of this band for this compound would be a key identifier, distinguishing it from non-fluorinated analogues. The electronegativity of the fluorine atom would also subtly influence the vibrations of the adjacent thiophene ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅FO₂S), the expected exact mass would be calculated and confirmed using High-Resolution Mass Spectrometry (HRMS).
The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). The presence of the thiophene ring would likely lead to characteristic fragmentation patterns, including potential ring opening or loss of sulfur-containing fragments. Analysis of these fragments is essential for confirming the structure and connectivity of the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. This technique would yield precise data on the molecular geometry and intermolecular interactions.
Determination of Crystal System and Space Group
If suitable crystals of this compound could be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c). For instance, a related compound, Methyl 3-aminothiophene-2-carboxylate, has been reported to crystallize in the monoclinic crystal system with the P2₁/c space group. nih.gov However, this information cannot be extrapolated to the title compound due to differences in substituents and their positions.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Crystallographic data would provide a precise measurement of all bond lengths, bond angles, and dihedral angles within the molecule. This would allow for a detailed comparison with theoretical models and related structures. Key parameters would include the C-F, C-S, C=O, and various bond lengths and angles within the thiophene ring.
Below is a hypothetical table illustrating the type of data that would be generated from such an analysis.
Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound
| Bond/Angle | Type | Hypothetical Value |
| C2-F | Bond Length | 1.35 Å |
| C3-C6 (carbonyl) | Bond Length | 1.48 Å |
| C6=O7 | Bond Length | 1.21 Å |
| S1-C2-C3-C4 | Dihedral Angle | 0.5° |
| F-C2-C3-C6 | Dihedral Angle | 179.0° |
| C2-C3-C6=O7 | Bond Angle | 122.0° |
| C3-C6-O8 | Bond Angle | 111.0° |
Note: The data in this table is purely illustrative and not based on experimental results.
Advanced Characterization Techniques for Electronic and Surface Properties
The electronic structure and surface characteristics of this compound and its derivatives are crucial for understanding their reactivity, intermolecular interactions, and performance in potential applications. Advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide invaluable insights into these properties at an atomic level.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would be instrumental in confirming its elemental makeup and elucidating the chemical environment of each constituent atom—carbon, oxygen, sulfur, and fluorine.
When the molecule is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. The presence of the electron-withdrawing fluorine atom and the carboxylate group is expected to induce significant chemical shifts in the binding energies of the adjacent carbon and sulfur atoms in the thiophene ring.
Detailed analysis of the high-resolution XPS spectra would reveal multiple peaks for carbon, corresponding to its different chemical environments: the thiophene ring carbons, the carboxylate carbon, and the methyl group carbon. The C-F and C-S bonds will exhibit distinct binding energies compared to the C-C and C-H bonds. Similarly, the oxygen atoms in the carboxylate group will show a characteristic O 1s spectrum. The F 1s spectrum is typically straightforward, with a single intense peak, while the S 2p spectrum can provide information about the sulfur's oxidation state and bonding. thermofisher.com
Table 1: Predicted Core-Level Binding Energies for this compound
| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-F | ~288.5 - 290.0 |
| C-S | ~285.0 - 286.0 | ||
| C=O | ~287.5 - 288.5 | ||
| C-O | ~286.0 - 287.0 | ||
| C-C/C-H (thiophene) | ~284.5 - 285.5 | ||
| C-H (methyl) | ~284.8 - 285.2 | ||
| Oxygen | O 1s | C=O | ~531.5 - 532.5 |
| C-O | ~533.0 - 534.0 | ||
| Sulfur | S 2p | Thiophene Ring | ~163.5 - 165.0 |
Note: These are predicted values based on typical binding energies for similar functional groups and are subject to variation based on the specific molecular environment and instrument calibration.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure of matter. aip.org It is element-specific and can provide detailed information about the coordination environment, bond distances, and oxidation state of a selected atomic species. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
For derivatives of this compound, particularly those involving metal complexes or polymerization, XAS would be highly informative. By tuning the incident X-ray energy to the absorption edge of the sulfur (K-edge or L-edge) or fluorine (K-edge) atoms, one can obtain detailed information about their immediate surroundings.
The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom. For instance, analysis of the sulfur K-edge XANES could reveal details about the electronic structure of the thiophene ring and how it is perturbed by different substituents or by coordination to a metal center. figshare.com
The EXAFS region contains information about the local atomic structure around the absorbing atom. Analysis of the EXAFS oscillations can yield precise measurements of bond lengths, coordination numbers, and the identity of neighboring atoms. For example, in a polymer derivative, EXAFS at the sulfur edge could be used to determine the S-C bond lengths and the local ordering of the polymer chains.
Table 2: Potential Applications of XAS/EXAFS for Derivatives of this compound
| Derivative Type | Absorbing Atom | Information Obtainable from XANES | Information Obtainable from EXAFS |
|---|---|---|---|
| Metal Complex | Sulfur | Oxidation state of sulfur, nature of S-metal bond | S-metal and S-C bond distances, coordination number of sulfur |
| Polymer | Sulfur | Electronic structure of the thiophene unit within the polymer backbone | S-C bond lengths, degree of local order, and orientation of thiophene units |
These advanced spectroscopic techniques, XPS and XAS/EXAFS, provide a comprehensive understanding of the electronic and structural properties of this compound and its derivatives, which is essential for the rational design of new materials with tailored functionalities. aip.org
Computational and Theoretical Investigations of Methyl 2 Fluorothiophene 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For Methyl 2-fluorothiophene-3-carboxylate, these methods would provide invaluable insights into its geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry of this compound, researchers could determine key structural parameters.
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-S, C-F, C=O).
Bond Angles: The angles formed between three connected atoms.
Dihedral Angles: The rotational angles between planes of atoms, which define the molecule's conformation.
These parameters are crucial for understanding the molecule's stability and how it might interact with other molecules.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length | ~1.38 Å |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.21 Å |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
HOMO: The outermost orbital containing electrons, which acts as an electron donor.
LUMO: The innermost empty orbital, which acts as an electron acceptor.
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and lower stability.
Calculations of these orbitals would help predict the electronic absorption spectra (UV-Vis) of this compound, corresponding to the energy required to excite an electron from the HOMO to the LUMO.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
Electrostatic Potential (ESP) Surface Analysis and Charge Distribution
The Electrostatic Potential (ESP) surface map illustrates the charge distribution across a molecule. This analysis is vital for predicting how a molecule will interact with other charged species.
Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.
Positive Potential Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.
For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the carboxylate group and the fluorine atom, while the hydrogen atoms and parts of the thiophene (B33073) ring would exhibit positive potential.
Non-Linear Optical (NLO) Properties and Related Parameters
Non-Linear Optical (NLO) materials have applications in photonics and optoelectronics. Computational studies can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). Molecules with significant charge transfer characteristics often exhibit strong NLO responses. The presence of electron-donating and electron-withdrawing groups can enhance these properties.
Table 3: Predicted NLO Properties of this compound (Illustrative)
| Parameter | Predicted Value (a.u.) |
|---|---|
| Polarizability (α) | ~70 |
Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analyses
Non-covalent interactions, such as van der Waals forces and hydrogen bonds, are crucial for understanding molecular aggregation and crystal packing. NCI and RDG analyses are computational tools used to visualize and characterize these weak interactions. These analyses would reveal how molecules of this compound interact with each other in a condensed phase.
Reaction Mechanism Predictions and Energy Profiles
Theoretical calculations can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and mechanisms. For instance, predicting the regioselectivity of electrophilic aromatic substitution on the thiophene ring would be a key application of such studies.
Investigation of Reaction Pathways and Transition States
Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states. For thiophene derivatives, computational studies have explored mechanisms such as oxidation, carboxylation, and C-H amination.
Research into the reaction of thiophene with molecular oxygen has identified various mechanisms, including direct hydrogen abstraction and addition/elimination pathways. researchgate.net Calculations have shown that the energy barriers for these reactions are significant, suggesting that such oxidations are more likely under high-temperature conditions. researchgate.net For reactions involving singlet oxygen, a [2+4] cycloaddition to form an endoperoxide is often the most energetically favorable route. researchgate.net While specific transition state calculations for this compound are not widely published, these general findings for thiophenes provide a foundational understanding of its potential oxidative degradation pathways. The presence of the electron-withdrawing fluorine and carboxylate groups would be expected to influence the electron density of the thiophene ring and, consequently, the activation energies of these pathways.
Computational models are also employed to understand carboxylation reactions. Studies on the carboxylate-assisted carboxylation of thiophene with CO2 have used DFT to explore deprotonation pathways and the associated activation energy barriers. nih.gov Such computational approaches can elucidate the role of different catalysts and reaction conditions, providing a predictive framework for optimizing synthetic routes. Similarly, the prediction of reactivity for processes like the sulfa-Michael addition often involves calculating the activation energy (ΔG‡) via transition state theory, although challenges in accurately correlating these predictions with experimental rates persist. nih.gov
Computational Studies on Reactivity and Selectivity in Fluorinated Thiophenes
The introduction of fluorine into a thiophene ring significantly alters its electronic properties, impacting both reactivity and regioselectivity in chemical transformations. Computational studies are essential for understanding and predicting these effects. The high electronegativity of fluorine acts primarily through an inductive effect, withdrawing electron density from the ring. This generally deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack.
Quantum chemical investigations into the adsorption of fluorinated thiophenes on catalytic surfaces, such as MgO clusters, have been performed to understand substituent effects. tandfonline.com These studies analyze how the position and number of fluorine atoms influence the stability and electronic structure of the molecule, which in turn affects its interaction with other chemical species. tandfonline.com For instance, calculations can determine the most stable isomers of fluorinated thiophenes and quantify the charge transfer that occurs during adsorption processes. tandfonline.com
Furthermore, computational tools are increasingly used to predict site- and regioselectivity in organic reactions. rsc.org By analyzing the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, researchers can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the interplay between the electron-withdrawing effects of the fluorine atom at the 2-position and the carboxylate group at the 3-position, and the electron-donating nature of the sulfur heteroatom, creates a complex reactivity pattern that can be systematically analyzed using computational models. researchgate.net These studies are crucial for designing selective synthetic strategies for functionalizing fluorinated thiophenes. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, from conformational preferences to intermolecular interactions. These methods are critical for linking molecular structure to macroscopic properties.
Conformational Analysis of this compound
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of thiophene derivatives, particularly those with bulky or interacting substituents, is a key area of computational research. Studies on related molecules like N-methylthiophene-2-carboxamide have utilized quantum mechanical methods to calculate torsional energy profiles around the bond connecting the ring to the substituent. nih.govresearchgate.net
Below is a table illustrating typical data obtained from a DFT calculation for determining the relative energies of different conformers of a substituted thiophene.
| Conformer | Dihedral Angle (F-C2-C3-C=O) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 1.63 |
| B | 180° (anti-periplanar) | 0.00 |
Note: Data is illustrative, based on findings for similar compounds where anti-conformers are often more stable. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry has become an indispensable tool for predicting and interpreting spectroscopic data, including NMR, IR, and Raman spectra. By calculating properties like nuclear shielding tensors and vibrational frequencies, these methods can aid in structure elucidation and the assignment of experimental signals. researchgate.net
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts. globalresearchonline.net Ab initio calculations can predict the ¹H and ¹³C chemical shifts of molecules with a high degree of accuracy, although results can be sensitive to the choice of computational method and basis set. modgraph.co.uk For this compound, theoretical calculations would predict the chemical shifts for the thiophene ring protons, the methyl protons, and the various carbon atoms, taking into account the electronic effects of the fluorine and ester substituents.
Vibrational Spectroscopy: DFT calculations are also routinely used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in IR and Raman spectra. nih.govcardiff.ac.uk While calculated frequencies are often systematically overestimated, they can be scaled to provide excellent agreement with experimental data. iosrjournals.org These calculations allow for the assignment of specific vibrational modes, such as C=O stretching, C-F stretching, and various ring vibrations, to the observed spectral bands. mdpi.com
The following table shows an example of calculated vibrational frequencies for a related thiophene derivative, 2-thiophene carboxylic acid, demonstrating the type of data generated.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G**) | Experimental FT-IR Frequency (cm⁻¹) |
| O-H Stretch | 3562 | ~3562 |
| C=O Stretch | 1750 | 1674 |
| Ring C-C Stretch | 1526 | 1528 |
| Ring C-C Stretch | 1410 | 1413 |
| C-S Stretch | 705 | 748 |
Data adapted from a study on 2-thiophene carboxylic acid to illustrate the methodology. iosrjournals.org
Correlation between Theoretical Predictions and Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental results. The strong correlation often observed between predicted and measured data provides confidence in the computational methods and allows them to be used in a predictive capacity.
For spectroscopic analysis, the agreement between calculated and experimental spectra is a key benchmark. derpharmachemica.com For instance, simulated IR and Raman spectra, generated by applying a Lorentzian or Gaussian function to the calculated vibrational frequencies and intensities, can be directly compared to experimental spectra. iosrjournals.org Discrepancies between the two can often be explained by factors not included in the gas-phase calculation, such as intermolecular interactions (e.g., hydrogen bonding) in the solid or liquid state, or anharmonic effects. mdpi.com Nevertheless, the general agreement is typically very good, making these computational approaches highly reliable for spectral assignment. nih.gov
In the context of reactivity, theoretical predictions of reaction barriers and selectivity can be correlated with experimentally measured reaction rates and product distributions. researchgate.net While quantitative agreement can be challenging to achieve due to the complexity of reaction systems (including solvent effects and catalysis), qualitative trends are often well-reproduced. nih.gov This synergy between theory and experiment is powerful; computations can provide mechanistic details that are difficult to probe experimentally, while experiments provide the ultimate validation of the theoretical models.
Methyl 2 Fluorothiophene 3 Carboxylate As a Key Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Substituted Thiophenes and Their Derivatives
The reactivity of the thiophene (B33073) ring in Methyl 2-fluorothiophene-3-carboxylate is influenced by the electronic effects of both the fluorine and the ester functional groups. These substituents modulate the electron density of the thiophene core, thereby directing the regioselectivity of further chemical transformations. While specific, comprehensive studies detailing the extensive use of this compound as a general precursor for a wide range of substituted thiophenes are not broadly documented, its structural motifs are relevant to several areas of advanced chemical synthesis.
Polythiophenes are a significant class of conducting polymers with applications in electronics, such as organic solar cells and light-emitting diodes. The properties of these polymers can be fine-tuned by introducing various substituents onto the thiophene monomer unit. Fluorination of the thiophene backbone is a known strategy to modify the electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Currently, the scientific literature does not provide specific examples or detailed methodologies for the direct polymerization of this compound or its conversion into a monomer suitable for the synthesis of polythiophenes or other functional polymers. Research in this area tends to focus on other fluorinated thiophene derivatives as starting materials for polymerization.
Fused heterocyclic systems, where a thiophene ring is annulated with other rings like quinoline, form the core of many biologically active molecules and functional materials. The synthesis of such systems often relies on the strategic functionalization of the initial thiophene building block. For instance, the synthesis of thieno[2,3-c]quinolines has been reported starting from substituted thiophenes. One documented route involves a Suzuki cross-coupling reaction of methyl 3-iodothiophene-2-carboxylate followed by a pH-dependent reduction to form the fused ring system. nih.gov
However, there is a lack of specific published research detailing the use of this compound as a direct precursor for the construction of thienoquinolines or similar fused heterocyclic systems. The development of synthetic routes starting from this particular isomer remains an area for potential future investigation.
Role in the Synthesis of Complex Organic Molecules
The incorporation of a fluorinated thiophene moiety into larger molecules is a strategy employed in the design of new pharmaceuticals, agrochemicals, and materials. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter electronic properties.
Thiophene-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs. researchgate.net The isosteric replacement of a benzene (B151609) ring with a thiophene ring is a common tactic in drug design. While various thiophene carboxylates and their derivatives serve as crucial intermediates in the synthesis of pharmaceutical ingredients, specific examples of advanced pharmaceutical scaffolds prepared directly from this compound are not extensively reported in publicly available scientific literature.
Fluorinated compounds play a vital role in the modern agrochemical industry, with fluorine incorporation often leading to enhanced efficacy of herbicides, fungicides, and insecticides. numberanalytics.comnih.govccspublishing.org.cnnih.gov Organofluorine chemistry is a key driver of innovation in this sector. numberanalytics.com While halogenated thiophenes are recognized as important building blocks for certain classes of pesticides, specific agrochemical compounds synthesized directly from this compound are not detailed in the available literature. The general utility of fluorinated building blocks suggests its potential in this field, though specific applications have yet to be documented. ccspublishing.org.cnresearchgate.net
The unique electronic and photophysical properties of thiophene derivatives make them valuable precursors for functional materials, including organic dyes. The substitution pattern and the presence of fluorine can significantly impact the absorption and emission spectra of these materials. Despite the known importance of fluorinated heterocycles in materials science, there is currently a lack of specific, published examples of functional materials or dyes being synthesized directly from this compound.
Strategic Advantages of Utilizing this compound in Retrosynthetic Analysis
Retrosynthetic analysis is a method for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.com this compound presents several strategic advantages as a starting material or key intermediate in this context.
Versatile Functional Group Handles: The molecule possesses two distinct and orthogonally reactive functional groups. The ester at C3 can be readily converted into a carboxylic acid, amide, or alcohol, allowing for the introduction of a wide variety of substituents or for building more complex molecular frameworks. mdpi.com
Fluorine as a Bioisostere and Modulator: In medicinal chemistry, the introduction of fluorine into a drug candidate can significantly enhance its pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and alter lipophilicity and bioavailability. rsc.org Using this compound as a building block allows for the direct incorporation of a fluorinated thiophene scaffold, a common motif in pharmacologically active molecules. mdpi.comespublisher.com
Chemical Reactivity and Mechanistic Studies of Methyl 2 Fluorothiophene 3 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Fluorothiophene Ring
The thiophene (B33073) ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (the sigma complex). e-bookshelf.de However, the reactivity and regioselectivity of EAS on methyl 2-fluorothiophene-3-carboxylate are significantly modulated by its substituents.
The fluorine atom at the C2 position and the methyl carboxylate group (-COOCH₃) at the C3 position both act as deactivating groups, reducing the electron density of the thiophene ring and making it less susceptible to electrophilic attack compared to unsubstituted thiophene. The deactivation occurs through the strong negative inductive effect (-I) of both fluorine and the ester group.
The directing effect of these substituents is crucial for predicting the outcome of EAS reactions.
Fluorine (at C2): Halogens are typically ortho-, para-directing in electrophilic aromatic substitution. In the case of the thiophene ring, this would correspond to directing an incoming electrophile to the C5 position (para-equivalent).
Methyl Carboxylate (at C3): The ester group is a meta-directing group. This would direct an incoming electrophile to the C5 position.
Therefore, both substituents direct incoming electrophiles to the C5 position, which is the most likely site for electrophilic attack. The C4 position is sterically hindered and electronically deactivated.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield methyl 2-fluoro-5-nitrothiophene-3-carboxylate. aiinmr.comrsc.org Similarly, halogenation with reagents like bromine (Br₂) in the presence of a Lewis acid would likely result in the formation of methyl 5-bromo-2-fluorothiophene-3-carboxylate. beilstein-journals.org
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Methyl 2-fluoro-5-nitrothiophene-3-carboxylate |
| Bromination | Br₂/FeBr₃ | Methyl 5-bromo-2-fluorothiophene-3-carboxylate |
| Acylation | RCOCl/AlCl₃ | Methyl 5-acyl-2-fluorothiophene-3-carboxylate |
Nucleophilic Reactions Involving the Ester Group and Fluorine Atom
The presence of the ester and fluoro groups provides sites for nucleophilic attack.
Reactions of the Ester Group: The methyl carboxylate group is susceptible to nucleophilic acyl substitution.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluorothiophene-3-carboxylic acid. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via a tetrahedral intermediate. researchgate.netquinoline-thiophene.com
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group. quinoline-thiophene.com
Nucleophilic Aromatic Substitution of Fluorine: The fluorine atom, attached to an electron-deficient aromatic ring, can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing ester group at the adjacent position helps to stabilize the negative charge in the Meisenheimer complex intermediate, making this reaction more feasible. For example, reaction with nucleophiles like sodium methoxide (B1231860) or sodium sulfide (B99878) could potentially replace the fluorine atom. The introduction of the sulfur atom can also occur through nucleophilic displacement with sodium sulfide. researchgate.net
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. wikipedia.orgresearchgate.net Thiophene S-oxides are often unstable and can act as reactive intermediates. nih.gov Thiophene 1,1-dioxides, on the other hand, are often stable crystalline solids. researchgate.net The electron-withdrawing groups on the ring in this compound would make the oxidation of the sulfur atom more difficult compared to electron-rich thiophenes.
Reductive Transformations:
Reduction of the Ester Group: The methyl ester group can be reduced to a primary alcohol, (2-fluoro-3-thienyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). quinoline-thiophene.com
Reduction of the Thiophene Ring: Catalytic hydrogenation of the thiophene ring is possible but often requires harsh conditions (high pressure and temperature) and can lead to desulfurization.
| Transformation | Reagents | Expected Product |
|---|---|---|
| Oxidation of Sulfur | m-CPBA | Methyl 2-fluoro-1-oxido-thiophene-3-carboxylate or Methyl 2-fluoro-1,1-dioxidothiophene-3-carboxylate |
| Reduction of Ester | LiAlH₄ | (2-Fluorothiophen-3-yl)methanol |
Catalyst-Mediated Reactions and Their Mechanisms
Modern organic synthesis heavily relies on catalyst-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated thiophenes are excellent substrates for such reactions.
Suzuki-Miyaura Coupling: While the C-F bond is generally strong, under specific catalytic conditions, it might be possible to activate it for cross-coupling. More commonly, if another halogen (like bromine or iodine) were present on the ring (e.g., at the C5 position), it would readily participate in Suzuki-Miyaura coupling with boronic acids to form a new C-C bond. nih.govresearchgate.net
Direct C-H Arylation: Palladium-catalyzed direct C-H functionalization is a powerful tool to form C-C bonds without the need for pre-halogenation. Given the electronic properties of this compound, a palladium catalyst could potentially activate the C-H bond at the C5 position for coupling with aryl halides.
The general mechanism for a Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
Reductive Elimination: The two organic groups couple, and the desired product is released, regenerating the palladium(0) catalyst.
Influence of Fluorine Substitution on Thiophene Reactivity
The substitution of a hydrogen atom with fluorine has profound effects on the chemical and physical properties of the thiophene ring. dntb.gov.ua
Inductive Effect: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the thiophene ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. royalsocietypublishing.org
Resonance Effect: Fluorine also has a lone pair of electrons that can be donated to the aromatic system through resonance (+R effect). While this effect is generally weaker than its inductive effect for halogens, it is most pronounced when fluorine is attached to a π-system. This resonance donation can partially offset the inductive withdrawal and plays a role in directing electrophiles to the ortho and para positions. royalsocietypublishing.org
C-F Bond Strength: The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making it less reactive in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com
In this compound, the fluorine atom at C2 significantly lowers the energy of the molecular orbitals. This, combined with the deactivating ester group, results in a molecule that is less reactive in electrophilic substitutions than simple thiophenes but is activated for certain nucleophilic and organometallic reactions. pharmaguideline.com
Future Research Directions and Emerging Paradigms in Methyl 2 Fluorothiophene 3 Carboxylate Research
Development of Sustainable and Green Synthetic Protocols
The chemical industry's increasing focus on environmental stewardship is driving the development of sustainable and green synthetic methodologies. For Methyl 2-fluorothiophene-3-carboxylate, future research will likely concentrate on moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste. Key areas of development are expected to include:
Catalytic C-H Functionalization: Direct C-H functionalization of the thiophene (B33073) ring offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Future protocols may employ earth-abundant metal catalysts or even metal-free conditions to introduce substituents onto the thiophene core, reducing reliance on precious metals like palladium.
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and efficient production of this compound and its derivatives. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields, improved purity, and minimized side reactions.
Bio-catalysis: The use of enzymes in the synthesis of fluorinated heterocycles is a nascent but promising field. Future research may identify or engineer enzymes capable of catalyzing the formation or modification of the this compound scaffold, offering a highly selective and environmentally benign synthetic route.
Green Solvents: A shift towards the use of greener solvents, such as water, ionic liquids, or supercritical fluids, is anticipated. These solvents can reduce the environmental impact of the synthesis and in some cases, enhance the reactivity and selectivity of the reactions.
| Green Chemistry Approach | Potential Advantages |
| Catalytic C-H Functionalization | High atom economy, reduced waste |
| Flow Chemistry | Enhanced safety, scalability, and efficiency |
| Bio-catalysis | High selectivity, mild reaction conditions |
| Green Solvents | Reduced environmental impact, potential for improved reactivity |
Exploration of Novel Reactivity Patterns and Selectivity Control
The presence of a fluorine atom and a carboxylate group on the thiophene ring of this compound significantly influences its electronic properties and reactivity. Future research is expected to delve deeper into understanding and exploiting these features to uncover novel reactivity patterns and achieve precise control over reaction selectivity.
The electron-withdrawing nature of both the fluorine and the methyl carboxylate group deactivates the thiophene ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions. Conversely, these groups can activate the ring for nucleophilic aromatic substitution. A key future direction will be the detailed investigation of these reactivities to develop new synthetic transformations.
Furthermore, the fluorine atom can participate in unique interactions, such as hydrogen bonding and halogen bonding, which can be exploited to control the stereoselectivity of reactions. The development of chiral catalysts that can interact with the fluorinated thiophene core to induce asymmetry in reactions is another promising avenue of research.
Computational Design of Advanced Derivatives with Tuned Properties
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the design of new molecules with specific properties. For this compound, computational studies will be instrumental in predicting the effects of various substituents on its electronic structure, reactivity, and potential applications.
Future research will likely involve in silico screening of virtual libraries of this compound derivatives to identify candidates with optimized properties for specific applications, such as organic electronics or medicinal chemistry. DFT calculations can provide insights into:
Frontier Molecular Orbital (HOMO-LUMO) energies: To predict the electronic and optical properties of derivatives.
Molecular Electrostatic Potential (MEP): To understand the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Reaction mechanisms: To elucidate the pathways of known and novel reactions, aiding in the optimization of reaction conditions.
| Computational Method | Predicted Property | Application |
| DFT | HOMO-LUMO energies | Organic electronics, photovoltaics |
| MEP | Reactivity sites | Synthetic route design |
| Reaction Mechanism Studies | Transition states, reaction pathways | Optimization of reaction conditions |
Integration into Supramolecular Assemblies and Nanomaterials
The unique electronic and structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. The fluorine atom can engage in non-covalent interactions, such as halogen bonding, which can be a powerful tool for directing the self-assembly of molecules into well-defined architectures.
Future research in this area could focus on:
Liquid Crystals: The rigid, planar structure of the thiophene ring, combined with the polar substituents, suggests that derivatives of this compound could exhibit liquid crystalline properties.
Organic Frameworks: The carboxylate group can be used as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers: Thiophene derivatives are known to form well-ordered self-assembled monolayers (SAMs) on surfaces, which can be used to modify the surface properties of materials for applications in electronics and sensing. The fluorine substituent can be used to fine-tune the surface energy and electronic properties of these SAMs.
Application in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. The functional groups present in this compound make it an ideal candidate for use in such reactions.
Future research is expected to explore the development of novel cascade and multicomponent reactions where this compound or its derivatives act as key building blocks. For example, the carboxylate group could be transformed into other functional groups that can participate in subsequent intramolecular reactions, leading to the rapid assembly of complex heterocyclic systems.
The development of MCRs that incorporate the fluorinated thiophene scaffold would provide rapid access to a diverse range of complex molecules with potential applications in drug discovery and materials science. This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps and purification procedures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-fluorothiophene-3-carboxylate, and how are reaction conditions optimized?
- The synthesis typically involves fluorination at the 2-position of a thiophene ring followed by carboxylation. A common approach includes nucleophilic aromatic substitution (SNAr) using fluorinating agents (e.g., KF or CsF) under anhydrous conditions. Solvents like DMF or dichloromethane are used, with reaction temperatures ranging from 60–100°C to ensure regioselectivity . Purification via column chromatography or recrystallization is critical to isolate the product in >90% purity. Optimization focuses on controlling stoichiometry, reaction time, and inert atmosphere to minimize side reactions like ring-opening or over-fluorination .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Chemical shifts for the fluorine-substituted thiophene ring (δ ~7.2–7.5 ppm for aromatic protons) and the methyl ester (δ ~3.8–4.0 ppm) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F stretching) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) matching the theoretical mass.
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Stability tests indicate degradation <5% over 6 months when stored at –20°C in anhydrous conditions. Hydrolysis of the ester group can occur in aqueous basic media (pH >10), necessitating pH-neutral storage .
Advanced Research Questions
Q. How does fluorine substitution at the 2-position influence the electronic and reactivity properties of the thiophene ring?
- Fluorine’s electronegativity induces electron withdrawal, lowering the HOMO energy of the thiophene ring and enhancing electrophilic substitution at the 5-position. Computational studies (DFT) reveal a ~0.3 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs, impacting charge-transfer interactions in materials science applications . Experimentally, Hammett constants (σₚ) correlate with enhanced reactivity in Suzuki-Miyaura couplings .
Q. What crystallographic methods resolve conformational ambiguities in this compound derivatives?
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures by modeling thermal displacement parameters and anisotropic scaling. Mercury CSD visualizes packing motifs (e.g., π-π stacking) and hydrogen-bonding networks, critical for understanding solid-state reactivity . For non-planar rings, Cremer-Pople puckering parameters quantify deviations from planarity, with amplitude (q₂) and phase angle (φ) calculated from atomic coordinates .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled for fluorinated thiophene derivatives?
- Dose-response assays (IC₅₀/EC₅₀ comparisons) and selectivity indices (SI = IC₅₀ healthy cells/IC₅₀ target cells) differentiate specific activity from non-specific toxicity. For example, this compound derivatives may inhibit bacterial topoisomerase IV at lower concentrations (EC₅₀ ~5 µM) but show cytotoxicity at higher doses (>50 µM) due to off-target effects . Metabolomic profiling (LC-MS/MS) identifies metabolic pathways affected, clarifying mechanisms .
Q. What strategies mitigate synthetic challenges in introducing multiple substituents on the thiophene ring?
- Orthogonal Protection : Temporarily block reactive sites (e.g., using tert-butyl esters) during fluorination or carboxylation.
- Directed Metalation : Employ directing groups (e.g., amides) to control lithiation positions for sequential functionalization .
- Cross-Coupling : Pd-catalyzed couplings (e.g., Stille or Buchwald-Hartwig) install aryl/heteroaryl groups post-fluorination without disrupting the ester moiety .
Methodological Guidance
Q. How are reaction intermediates monitored in multi-step syntheses of fluorinated thiophenes?
- TLC/HPLC : Use silica plates (ethyl acetate/hexane eluent) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track intermediates.
- In-situ IR/NMR : Flow-cell NMR or ReactIR detects transient species (e.g., acyl fluorides) in real time .
Q. What computational tools predict regioselectivity in fluorothiophene derivatization?
- DFT Calculations (Gaussian, ORCA) : Simulate transition states to compare activation energies for possible substitution pathways.
- Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
